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molecular formula C10H9N3O3 B8555678 (6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde

(6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde

Cat. No. B8555678
M. Wt: 219.20 g/mol
InChI Key: WEHUFZAIVPKOSF-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

Trifluoroacetic acid (3 mL) was added to 4-[2,2-bis(methyloxy)ethyl]-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (0.9 g, 3.4 mmol) in water (3 mL) at room temperature and stirred for 2 h. The reaction mixture was concentrated and the residue was purified by column chromatography (silica gel) using a 0-10% MeOH/DCM/1% NH4OH gradient to give the product as a mixture of aldehyde and hemiacetal (0.6 g, 80%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemiacetal
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C[O:9][CH:10](OC)[CH2:11][N:12]1[C:17](=[O:18])[CH:16]=[N:15][C:14]2[CH:19]=[CH:20][C:21]([O:23][CH3:24])=[N:22][C:13]1=2>O>[CH3:24][O:23][C:21]1[CH:20]=[CH:19][C:14]2[N:15]=[CH:16][C:17](=[O:18])[N:12]([CH2:11][CH:10]=[O:9])[C:13]=2[N:22]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.9 g
Type
reactant
Smiles
COC(CN1C2=C(N=CC1=O)C=CC(=N2)OC)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hemiacetal
Quantity
0.6 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel)
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=CC2=C(N(C(C=N2)=O)CC=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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